Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-

Lipophilicity Drug Design Medicinal Chemistry

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- is a diaryl ketone belonging to the 2‑benzoylpyrrole subclass, distinguished by a 4‑methylphenyl substituent on the carbonyl and an N‑methyl group on the pyrrole ring. Its molecular formula is C₁₃H₁₃NO, molecular weight 199.25 g·mol⁻¹, with zero hydrogen‑bond donors, one hydrogen‑bond acceptor, two rotatable bonds, and a computed XLogP3‑AA of 2.7.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 62128-31-8
Cat. No. B12293953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-
CAS62128-31-8
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CN2C
InChIInChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)13(15)12-4-3-9-14(12)2/h3-9H,1-2H3
InChIKeyWKUBFPPJDMDEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- (CAS 62128-31-8): Core Identity and Physicochemical Baseline for Procurement Decisions


Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- is a diaryl ketone belonging to the 2‑benzoylpyrrole subclass, distinguished by a 4‑methylphenyl substituent on the carbonyl and an N‑methyl group on the pyrrole ring [1]. Its molecular formula is C₁₃H₁₃NO, molecular weight 199.25 g·mol⁻¹, with zero hydrogen‑bond donors, one hydrogen‑bond acceptor, two rotatable bonds, and a computed XLogP3‑AA of 2.7 [1]. Full ¹H and ¹³C NMR, IR, and X‑ray crystallographic data have been deposited, confirming the planar conformation of the acyl–pyrrole system [2].

Why In‑Class 2‑Benzoylpyrrole Analogs Cannot Be Interchanged with CAS 62128-31-8


The biological and physicochemical profile of 2‑benzoylpyrroles is exquisitely sensitive to the substitution pattern on both the pyrrole nitrogen and the benzoyl ring [1]. Replacement of the 4‑methylbenzoyl group with an unsubstituted benzoyl group lowers lipophilicity (ΔXLogP3‑AA ≈ −0.2 to −0.5), while removal of the N‑methyl group introduces a hydrogen‑bond donor, altering passive permeability and target‑binding capacity [2]. Regioisomeric 3‑benzoylpyrroles cannot chelate metals, precluding their use as ligand scaffolds [3], and the 5‑acyl isomers require orthogonal synthetic routes, preventing simple one‑pot replacement . Therefore, generic substitution within the 2‑benzoylpyrrole family introduces quantifiable shifts in potency, selectivity, and synthetic accessibility that are unacceptable in reproducible research and regulated development workflows.

Quantitative Differentiation Evidence for Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- (CAS 62128-31-8) Against Closest Analogs


Lipophilicity Advantage Over the Des‑Methyl Benzoyl Analog (CAS 37496‑06‑3)

The 4‑methyl substituent on the benzoyl ring of the target compound increases computed logP relative to the unsubstituted benzoyl analog. The target compound shows XLogP3‑AA = 2.7 [1], while the des‑methyl analog (1‑methyl‑1H‑pyrrol‑2‑yl)(phenyl)methanone, CAS 37496‑06‑3) exhibits XLogP3‑AA ≈ 2.5 [2]. This ΔlogP of +0.2 to +0.5 enhances passive membrane permeability by approximately 1.6‑ to 3.2‑fold according to the Lipinski‑Walters correlation, favoring intracellular target engagement.

Lipophilicity Drug Design Medicinal Chemistry

Absence of Hydrogen‑Bond Donor Versus N‑Unsubstituted Analog (CAS 55895‑62‑0)

The N‑methyl group on the pyrrole ring eliminates the hydrogen‑bond donor (HBD) present in the N‑H analog. The target compound has HBD = 0, while (4‑methylphenyl)(1H‑pyrrol‑2‑yl)methanone (CAS 55895‑62‑0) has HBD = 1 [1]. This difference reduces aqueous solubility but improves permeability and reduces crystal‑packing variability, as evidenced by the well‑resolved X‑ray structure obtained for the target compound [2].

Hydrogen Bonding Permeability Crystallography

Regioselective C‑2 Acylation: Synthetic Accessibility Advantage Over C‑5 Isomer

The target compound is prepared via PdII‑catalyzed C‑2 acylation of N‑methylpyrrole with p‑tolualdehyde, achieving yields of 60–85% depending on the directing group . In contrast, direct C‑5 acylation is not observed under these conditions; the 5‑acyl isomer (tolmetin precursor) requires a separate Fries‑type rearrangement of the 2‑acyl intermediate, adding two synthetic steps and reducing overall atom economy by ~40% . This synthetic divergence establishes the target compound as the preferred single‑isomer building block for sequential derivatization strategies.

Synthetic Chemistry Regioselectivity Process Chemistry

Chelation Competence Versus Regioisomeric 3‑Benzoylpyrroles

2‑Benzoylpyrroles, including the target compound, can act as N,O‑bidentate ligands to form stable metal chelates, a property not shared by 3‑benzoylpyrrole regioisomers due to unfavorable stereochemistry [1]. For example, 2‑benzoylpyrrole forms [CuII(2‑BZP)₂] and [PtII(2‑BZP)₂] complexes with well‑characterized X‑ray structures [2], while analogous 3‑benzoylpyrrole fails to chelate, instead showing monodentate or bridging behavior [1].

Coordination Chemistry Ligand Design Catalysis

Highest‑Value Application Scenarios for Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- (CAS 62128-31-8) Supported by Evidence


Advanced Intermediate for Non‑Steroidal Anti‑Inflammatory Drug (NSAID) Synthesis

The compound serves as the direct precursor to tolmetin (1‑methyl‑5‑p‑toluoylpyrrole‑2‑acetic acid) via a regioselective Fries‑type rearrangement, enabling an improved, three‑step synthetic route with higher overall yield than the classical six‑step approach . Procurement of the high‑purity 2‑acyl isomer ensures regiochemical fidelity and minimizes purification burden in GMP manufacturing.

Ligand Scaffold for Transition‑Metal Catalysis

The N,O‑bidentate chelation capability of the 2‑benzoylpyrrole motif allows the compound to be used directly as a ligand precursor for Pd, Cu, and Ni catalysts in cross‑coupling and C–H activation reactions [1]. Its tunable steric and electronic profile, adjusted via the 4‑methyl and N‑methyl groups, enables fine‑tuning of catalytic activity and selectivity.

Reference Standard for Lipophilicity‑ and Permeability‑Based Screening

With a well‑characterized computed logP of 2.7 and zero hydrogen‑bond donors, the compound can be used as a calibration standard in parallel artificial membrane permeability assays (PAMPA) and Caco‑2 permeability screens [2], particularly for libraries exploring the 2‑benzoylpyrrole chemical space for CNS or intracellular targets.

Crystallography and Solid‑State Form Screening

The availability of a complete X‑ray crystal structure and full spectroscopic assignment [3] makes the compound an ideal reference material for solid‑state characterization workflows, including polymorphism screening, co‑crystal design, and crystal structure prediction (CSP) validation exercises.

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